molecular formula C24H25N3O4 B6209615 tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate CAS No. 341027-23-4

tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B6209615
CAS No.: 341027-23-4
M. Wt: 419.5 g/mol
InChI Key: DQLAWYATGNCBJQ-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate features a 1-methylimidazole core with two critical protective groups:

  • A tert-butyl ester at the 2-position, providing acid-labile protection for carboxylic acid functionality.
  • An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl]-protected amino group at the 4-position, offering base-labile protection for amines, commonly used in solid-phase peptide synthesis (SPPS) .

This dual-protection strategy enables sequential deprotection, making the compound valuable in multi-step organic and medicinal chemistry syntheses. Its molecular weight is approximately 450 g/mol (exact value dependent on isotopic composition), with applications in peptide synthesis, enzyme inhibitor development, and proteomic studies.

Properties

IUPAC Name

tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-24(2,3)31-22(28)21-25-20(13-27(21)4)26-23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-13,19H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLAWYATGNCBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CN1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Imidazole Derivatives

tert-Butyl 4-(Hydroxymethyl)-1H-Imidazole-1-Carboxylate (CAS 120277-50-1)
  • Structure: Features a hydroxymethyl (-CH2OH) group at the 4-position instead of the Fmoc-amino group.
  • Properties :
    • Molecular Weight: 198.22 g/mol .
    • Increased polarity due to the hydroxymethyl group, enhancing solubility in polar solvents.
    • Applications: Intermediate in drug synthesis, particularly for introducing hydroxyl functionality.
  • Key Difference : Lacks the Fmoc group, limiting its utility in SPPS but offering versatility in hydroxylation reactions.
tert-Butyl 4-Formyl-1H-Imidazole-1-Carboxylate
  • Structure : Contains a formyl (-CHO) group at the 4-position.
  • Properties :
    • Reactive aldehyde group enables nucleophilic additions (e.g., Schiff base formation).
    • Used in conjugation chemistry for bioconjugates or crosslinking .
  • Key Difference: The formyl group provides a distinct reactivity profile compared to the Fmoc-amino group, favoring applications in material science over peptide synthesis.

Fmoc-Protected Analogs with Heterocyclic Cores

4-(4-((((9H-Fluoren-9-yl)Methoxy)Carbonyl)Amino)-1-Methyl-1H-Pyrrole-2-Carboxamido)-1-Methyl-1H-Imidazole-2-Carboxylic Acid (CAS 1040393-13-2)
  • Structure : Combines imidazole and pyrrole rings with Fmoc and carboxylic acid groups.
  • Properties :
    • Molecular Weight: 485.49 g/mol .
    • Carboxylic acid at the 2-position enhances water solubility but requires careful pH management during synthesis.
  • Applications : Proteomic probes and bioconjugation due to its dual heterocyclic framework.
Fmoc-PNA Building Blocks (e.g., PNA1010, PNA1020)
  • Structure : Fmoc-protected peptide nucleic acid (PNA) derivatives with glycine backbones.
  • Properties: Molecular Weight: ~700–740 g/mol . Designed for non-ribosomal incorporation into oligonucleotide analogs.
  • Key Difference : PNAs mimic DNA/RNA, whereas the target compound’s imidazole core is more suited for small-molecule drug design.

Thiazole and Pyrazolopyridine Derivatives

tert-Butyl (2-(Methylsulfonyl)-5-(2-Nitrobenzoyl)Thiazol-4-yl)Carbamate
  • Structure : Thiazole core with nitrobenzoyl and tert-butyl carbamate groups.
  • Properties :
    • Synthesized via oxidation and coupling reactions (97% yield in key steps) .
    • Molecular Weight: ~450 g/mol (similar to target compound).
  • Applications : Kinase inhibitor precursors (e.g., CDK9).
tert-Butyl 5-[(4R)-4-Fluoro-D-Prolyl]Amino]-1H-Pyrazolo[4,3-b]Pyridine-1-Carboxylate
  • Structure : Pyrazolopyridine core with fluorinated proline.
  • Properties :
    • Fluorine atom improves metabolic stability and lipophilicity .
    • Stereochemistry at the proline residue influences target selectivity.
  • Key Difference : The pyrazolopyridine scaffold is larger and more rigid than imidazole, affecting pharmacokinetic properties.

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